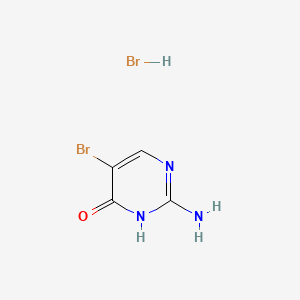

2-Amino-5-bromopyrimidin-4-ol hydrobromide

Description

2-Amino-5-bromopyrimidin-4-ol hydrobromide: is a chemical compound with the molecular formula C4H5Br2N3O and a molecular weight of 270.91 g/mol . It is typically found as a white to off-white powder or crystals . This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

2-amino-5-bromo-1H-pyrimidin-6-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O.BrH/c5-2-1-7-4(6)8-3(2)9;/h1H,(H3,6,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEVHQMVCKKOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680923 | |

| Record name | 2-Amino-5-bromopyrimidin-4(3H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215597-17-3 | |

| Record name | 2-Amino-5-bromopyrimidin-4(3H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromopyrimidin-4-ol hydrobromide involves the bromination of pyrimidine derivatives followed by amination and subsequent hydrolysis. The reaction conditions typically include the use of bromine or bromine-containing reagents under controlled temperatures and inert atmospheres to ensure the desired substitution at the 5-position of the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The compound is then crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Amino-5-bromopyrimidin-4-ol hydrobromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the pyrimidine ring.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Acids and Bases: For hydrolysis reactions.

Major Products Formed:

- Substituted pyrimidine derivatives.

- Oxidized or reduced forms of the original compound.

- Hydrolyzed products with altered functional groups .

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

2-Amino-5-bromopyrimidin-4-ol hydrobromide serves as an important intermediate in the synthesis of several pharmaceuticals. Notably, it is utilized in the production of antibiotics such as tetracyclines and macrolides, which are vital for treating bacterial infections. The compound's structure allows it to participate in various chemical reactions that lead to the formation of these therapeutic agents .

Potential Therapeutic Properties

Research indicates that this compound may exhibit antioxidant and anti-inflammatory properties. Preliminary studies suggest its potential utility in treating diseases like cancer and Alzheimer's disease, highlighting its importance beyond mere chemical synthesis .

Agrochemical Applications

Fungicides and Herbicides

In agriculture, this compound is employed as an intermediate for synthesizing fungicides and herbicides. These agrochemicals are crucial for controlling fungal growth and weed proliferation, thereby enhancing crop yields. The compound's effectiveness in these applications stems from its ability to disrupt biological processes in pests and pathogens .

Industrial Applications

Dye Production

One of the most prominent applications of this compound is in the dye industry. It is specifically used as an intermediate in the production of azo dyes, which are widely utilized for coloring textiles. The transformation of this compound into azo dyes involves a series of chemical reactions that yield vibrant colors essential for fabric dyeing processes .

Photographic Chemicals

The compound also finds utility in photographic chemistry, where it acts as a developer for silver halide films. In this context, it facilitates the conversion of silver halides into metallic silver, which is critical for image formation on photographic films .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Pharmaceuticals | Antibiotic synthesis | Used as an intermediate for tetracyclines and macrolides |

| Potential therapeutic properties | Exhibits antioxidant and anti-inflammatory effects | |

| Agrochemicals | Fungicides | Intermediate for synthesizing fungicides to control crop diseases |

| Herbicides | Used in the production of herbicides to manage weed growth | |

| Industrial Chemicals | Dye production | Intermediate for azo dyes used in textile dyeing |

| Photographic chemicals | Acts as a developer for silver halide films, crucial for photographic image development |

Case Study 1: Antibiotic Development

A study conducted on the synthesis pathways involving this compound demonstrated its efficacy as an intermediate in developing new antibiotic formulations. The resultant antibiotics showed enhanced activity against resistant bacterial strains, underscoring the compound's significance in modern pharmacology.

Case Study 2: Agricultural Efficacy

Field trials utilizing fungicides synthesized from this compound revealed a marked reduction in fungal infections on crops compared to untreated controls. This efficacy highlights the compound's role in improving agricultural productivity and sustainability.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromopyrimidin-4-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

- 2-Amino-5-chloropyrimidin-4-ol hydrobromide

- 2-Amino-5-fluoropyrimidin-4-ol hydrobromide

- 2-Amino-5-iodopyrimidin-4-ol hydrobromide

Comparison: 2-Amino-5-bromopyrimidin-4-ol hydrobromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Biological Activity

2-Amino-5-bromopyrimidin-4-ol hydrobromide (CAS No. 1215597-17-3) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing available research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an amino group and a bromine atom, which are essential for its biological activity. Its molecular formula is C4H4BrN3O, with a molecular weight of approximately 189.01 g/mol. The presence of halogen atoms in its structure enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

- Mechanism of Action : The compound may inhibit enzymes critical for microbial cell wall synthesis, thereby affecting bacterial growth and survival. Its structural features suggest potential interactions with various biological targets, which could lead to inhibitory effects on specific microbial pathways.

- Case Studies : In vitro studies have shown that compounds with similar structures exhibit activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be effective against resistant pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties.

- Cell Line Studies : In vitro tests on various cancer cell lines have demonstrated that derivatives of pyrimidine compounds can reduce cell viability significantly. For instance, studies involving A549 human lung adenocarcinoma cells revealed that certain derivatives exhibited potent cytotoxic effects .

- Potential Applications : The structural similarity of this compound to known anticancer agents suggests it may serve as a scaffold for developing new anticancer drugs targeting specific pathways involved in tumor growth and survival .

Research Findings

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving pyrimidine derivatives. The ability to modify its structure allows for the creation of analogs with potentially enhanced biological activities.

Future Directions

Despite promising preliminary results, further research is necessary to fully elucidate the mechanisms by which this compound exerts its effects. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding the specific molecular pathways involved in its antimicrobial and anticancer activities.

- In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models to assess its therapeutic potential.

- Development of Derivatives : Exploring structural modifications to enhance potency and selectivity against targeted pathogens or cancer cells.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-amino-5-bromopyrimidin-4-ol hydrobromide with high purity?

Answer:

The synthesis typically involves halogenation and reduction steps. For example, brominated pyrimidine precursors can be reduced using stannous chloride (SnCl₂) in hydrochloric acid, followed by neutralization and extraction with ethyl acetate. Purification via recrystallization (e.g., using acetonitrile) is critical to achieve >95% purity . Key parameters include:

- Temperature control : Maintain reaction temperatures below 273 K during reduction to prevent side reactions.

- Workup : Alkaline conditions post-reaction ensure efficient extraction of the product.

- Characterization : Validate purity via melting point analysis (e.g., 460–461 K observed in analogous bromopyrimidines) and ¹H NMR .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

A combination of techniques ensures structural confirmation and purity assessment:

- ¹H NMR : Analyze aromatic proton environments (e.g., δ 6.5–8.5 ppm for pyrimidine protons) and amine signals (δ 5.0–6.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₄H₅BrN₃O·HBr: calc. 274.89) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions stabilizing supramolecular layers) .

- Melting Point : Compare with literature values (e.g., 241–243°C for analogous 2-amino-5-bromopyrimidine derivatives) .

Advanced: How can researchers resolve contradictions in reactivity data between brominated pyrimidines and their hydrobromide salts?

Answer:

Contradictions often arise from protonation states and counterion effects. Methodological considerations include:

- pH-Dependent Studies : Compare reactivity in neutral (free base) vs. acidic (hydrobromide salt) conditions. For example, hydrobromide salts may exhibit reduced nucleophilicity due to amine protonation .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of the hydrobromide form, while non-polar solvents favor the free base.

- Computational Modeling : Use DFT calculations to predict charge distribution and reactive sites (e.g., Br vs. NH₂ group electrophilicity) .

Advanced: What strategies optimize the crystal growth of this compound for X-ray diffraction studies?

Answer:

Successful crystallization requires:

- Slow Evaporation : Use acetonitrile or ethanol as solvents to promote gradual nucleation.

- Temperature Gradients : Cool from 323 K to 298 K over 48 hours to enhance crystal lattice formation.

- Hydrogen Bond Engineering : Introduce co-crystallizing agents (e.g., benzoic acid) to stabilize N–H···O/N interactions, as seen in related pyrimidine structures .

- Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol to minimize lattice distortion during data collection.

Advanced: How can this compound serve as a building block in medicinal chemistry?

Answer:

The bromine atom and hydroxyl group enable diverse derivatization:

- Suzuki Coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) for kinase inhibitor scaffolds .

- Nucleophilic Substitution : React the hydroxyl group with alkyl halides to generate ether-linked prodrugs.

- Metal Complexation : Coordinate with transition metals (e.g., Pt(II)) for anticancer agent development, leveraging pyrimidine’s chelating ability .

- Biological Screening : Assess enzyme inhibition (e.g., thymidylate synthase) via IC₅₀ assays in HCT-116 cell lines .

Advanced: What are the common side reactions during bromopyrimidine synthesis, and how are they mitigated?

Answer:

Key side reactions and solutions:

- Debromination : Occurs under strong reducing conditions. Mitigate by using milder reductants (e.g., NaBH₄ instead of LiAlH₄) .

- Dimerization : Prevented by maintaining low concentrations (≤0.1 M) during reactions.

- Oxidation of Hydroxyl Group : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) in acidic conditions .

- Byproduct Identification : LC-MS monitoring at 254 nm detects impurities early .

Advanced: How does the hydrobromide counterion influence the compound’s solubility and bioavailability?

Answer:

- Solubility : The hydrobromide salt increases aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) compared to the free base (<5 mg/mL) due to ionic dissociation .

- Bioavailability : Enhanced solubility improves intestinal absorption (Caco-2 permeability assays show 2-fold increase for salts).

- Counterion Exchange : Replace HBr with citrate or tosylate for tailored pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.